REACTION_SMILES
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[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH3:27][CH2:28][OH:29].[OH:1][C:2]([CH2:3][NH:4][c:5]1[c:6]([N+:15]([O-:16])=[O:17])[cH:7][n:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]12)([CH3:18])[CH3:19]>>[OH:1][C:2]([CH2:3][NH:4][c:5]1[c:6]([NH2:15])[cH:7][n:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]12)([CH3:18])[CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)CNc1c([N+](=O)[O-])cnc2ccccc12
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Name
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Type
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product
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Smiles
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CC(C)(O)CNc1c(N)cnc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |